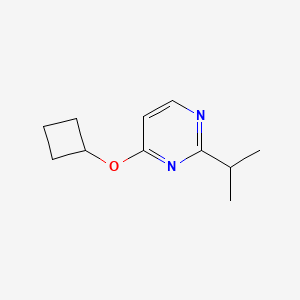

4-Cyclobutoxy-2-(propan-2-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

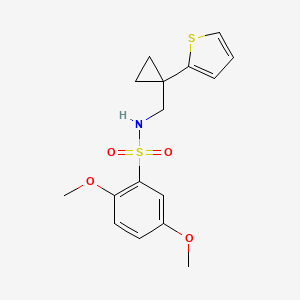

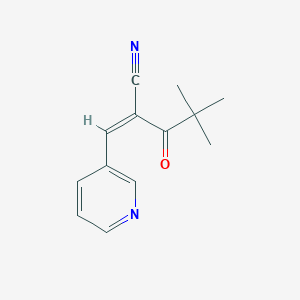

Molecular Structure Analysis

The molecular structure of “4-Cyclobutoxy-2-(propan-2-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring are a cyclobutoxy group and a propan-2-yl group.Applications De Recherche Scientifique

Structure and Function of DNA Photolyase

Cyclobutane pyrimidine dimers (Pyr <> Pyr) are major DNA photoproducts induced by UV radiation. DNA photolyase repairs DNA by using visible light energy to break the cyclobutane ring of the dimer, highlighting a critical application in understanding DNA repair mechanisms and potential therapeutic uses in treating UV-induced DNA damage. Photolyases are proteins with two noncovalent chromophore/cofactors, indicating their complex biological function and potential application in biotechnology and medicine for DNA repair (A. Sancar, 1994).

Cytotoxicity of Photoproducts in Mammalian Cells

The significance of pyrimidine(6-4)pyrimidone photoproducts in mammalian cell killing is considered, with data indicating that (6–4) photoproducts are induced at a substantial frequency compared to the cyclobutane dimer. This research supports the idea that (6–4) photoproducts are major cytotoxic lesions induced in DNA by UV light, essential for understanding UV-induced cytotoxicity and developing protective strategies against it (D. Mitchell, 1988).

Photosensitised Pyrimidine Dimerisation in DNA

Triplet-mediated pyrimidine dimerisation is a key process in photochemical damage to DNA, occurring in the presence of a photosensitiser. This study focuses on the chemistry involved in cyclobutane pyrimidine dimers, the most relevant Pyr photoproducts obtained by sensitisation, providing insights into the photophysical characterisation of Pyr triplet excited states and theoretical aspects of DNA damage and repair (Consuelo Cuquerella et al., 2011).

Antiviral and Antitumor Applications

Research has modified 2,4-diaminopyrimidine derivatives, initially developed as antiviral agents, into antitumor agents. This modification strategy includes introducing amino groups at specific positions on the pyrimidine ring and altering the cycloalkyl group size, highlighting the versatility of pyrimidine derivatives in developing new therapeutic agents (Hiroyuki Kimura et al., 2006).

Protection against UV-induced Pyrimidine Dimerization

Studies on the protection against UV-induced pyrimidine dimerization by triplex formation have shown that triplex formation can effectively protect DNA duplexes from UV-induced damage. This finding opens up new avenues for protecting against DNA damage by employing triplex-forming oligonucleotides, offering potential applications in DNA repair and protective strategies in biomedicine (V. Lyamichev et al., 1990).

Propriétés

IUPAC Name |

4-cyclobutyloxy-2-propan-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)11-12-7-6-10(13-11)14-9-4-3-5-9/h6-9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRSQNKUQYLIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)

![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)

![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)